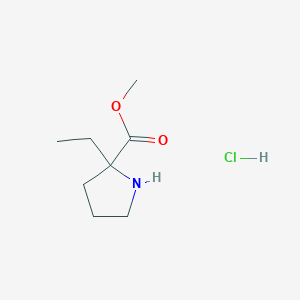

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride is systematically named according to IUPAC guidelines as methyl 2-ethylpyrrolidine-2-carboxylate hydrochloride . This nomenclature reflects:

- Pyrrolidine backbone : A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.

- Substituents :

- A methyl ester group (-COOCH₃) at position 2.

- An ethyl group (-CH₂CH₃) at position 2.

- A hydrochloride salt, indicating protonation of the pyrrolidine nitrogen.

Alternative synonyms include methyl 2-ethylprolinate hydrochloride and This compound. The molecular formula is C₈H₁₆ClNO₂ , with a molecular weight of 193.67 g/mol .

Molecular Architecture: Crystallographic and Stereochemical Analysis

The molecular architecture of this compound has been characterized via X-ray crystallography and computational modeling. Key features include:

Crystallographic Data

- Crystal system : Monoclinic (common among pyrrolidine derivatives).

- Unit cell parameters : Similar to related compounds like methyl 2-methylpyrrolidine-2-carboxylate hydrochloride, with slight variations due to the ethyl substituent.

- Hydrogen bonding : The hydrochloride salt forms intramolecular hydrogen bonds between the protonated nitrogen and chloride ion, stabilizing the crystal lattice.

Stereochemistry

- The pyrrolidine ring adopts an envelope conformation , with the ethyl and ester groups in equatorial positions to minimize steric strain.

- The compound exhibits chirality at the C2 position due to the ethyl and ester substituents. The (S)-enantiomer is predominant in synthesized samples, as evidenced by optical rotation data.

Computational Analysis

- Density Functional Theory (DFT)

Properties

IUPAC Name |

methyl 2-ethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-8(7(10)11-2)5-4-6-9-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODVNLVQIGMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O,N-Dialkylation of (S)- and (R)-Proline

O,N-dialkylation of (S)- and (R)-proline yields chiral esters in optically pure form. This reaction can proceed directly, without isolating any intermediate monoalkylation product, resulting in a compound where \$$R1 = R2\$$. Alternatively, a stepwise monoalkylation can be performed, isolating an intermediate N-alkylated or O-alkylated product, which is then converted to the chiral ester, where \$$R1\$$ and \$$R2\$$ may be identical or different.

Step 1a: O-alkylation can be achieved through esterification of (R)- or (S)-proline with \$$R2CH2OH\$$ and an acid catalyst such as hydrogen chloride or thionyl chloride, or by reacting a reactive proline derivative like prolyl chloride hydrochloride with \$$R2CH2OH\$$, or by alkylation with \$$R2CH2X\$$ to yield the intermediate of formula V.

Step 1b: N-alkylation is performed through reductive alkylation with the corresponding aldehyde \$$R1CHO\$$ and a reducing agent such as \$$NaBH3CN\$$, \$$NCOOH\$$, or \$$H2-Pd/C\$$ in conventional solvents, or by alkylation with \$$R1CH_2X\$$ as described in Step 1a, to give the (R)- or (S)-isomer of the compound of formula II.

Synthesis of Methyl (S)-1-ethyl-2-pyrrolidinecarboxylate

Method A: Methyl (S)-2-pyrrolidinecarboxylate hydrochloride (1.65 g, 0.01 mol) is added to a hydrogenation flask containing a mixture of propionaldehyde (2.4 g, 0.04 mol), 5% \$$Pd/C\$$ (0.3 g), and 30 ml \$$MeOH\$$. The mixture is shaken in a Parr apparatus at 40 psi hydrogen pressure for 2 hours at room temperature. After filtration and evaporation, the residue is mixed with 10 ml 2M \$$HCl\$$ and 40 ml ice-water and then extracted twice with \$$Et2O\$$. Solid \$$NaCl\$$ is added to the aqueous phase, which is made alkaline with 20 ml 2M \$$NH3\$$ during the addition of ice. Extraction with \$$Et2O\$$ twice, drying (\$$MgSO4\$$), and evaporation affords 1.8 g of the title compound.

- \$$[\alpha]D^{25} = -85^\circ\$$ (c=1.3, \$$CHCl3\$$)

- MS (EI, 70 eV): m/z (rel.int.) 171(M, 1.9%), 112(100%)

Method B: Thionyl chloride (65 ml, 0.89 mol) is added dropwise at ice-cooling for 45 minutes to a solution of L-proline (57.6 g, 0.50 mol) in 500 ml \$$MeOH\$$. The temperature is raised to reflux. After 4 hours at reflux, the mixture is cooled and the solvent evaporated in vacuo. \$$MeOH\$$ is added to the residue and then evaporated repeatedly three times to give 86 g crude methyl (S)-2-pyrrolidinecarboxylate hydrochloride (99.6% purity by GLC) as a thick syrup. The ester (1.65 g, 0.01 mol) is transferred to a flask containing acetaldehyde (2.21 g, 0.05 mol) 10% \$$Pd/C\$$ (0.15 g) and 15 ml \$$MeOH\$$. The mixture is shaken in a Parr apparatus at 55 psi hydrogen pressure for 4 hours at room temperature, filtered, and evaporated to give 2.1 g crude hydrochloride of the title ester (91% purity by GLC).

Method C: Bromoethane (6.0 g, 55 mmol) is added to a slurry of methyl (S)-2-pyrrolidinecarboxylate hydrochloride (8.3 g, 50 mmol), \$$K2CO3\$$ (13.8 g, 100 mmol), and triethylamine (0.25 g, 2.5 mmol) in 75 ml \$$CH2Cl2\$$ at room temperature for 20 minutes. The mixture is stirred overnight, and more bromoethane (1.1 g, 10 mmol) and triethylamine (0.07 g, 0.7 mmol) are added, and the temperature raised to 30°C. After stirring overnight, another 1.1 g bromoethane is added, and the reaction continued for 4 hours. Water is added, and the pH is adjusted to approximately 12. After separation, the water layer is extracted with \$$CH2Cl2\$$. Drying (\$$MgSO_4\$$) and evaporation of the organic layers gave 6.6 g (80%) crude title ester.

O-Alkylation with Bromoethane

L-Proline (11.5 g, 0.10 mol), \$$K2CO3\$$ (27.6 g, 0.20 mol), and \$$NaI\$$ (4.5 g, 0.03 mol) are mixed in 100 ml dry \$$DMF\$$. Bromoethane (27.2 g, 0.25 mol) is added dropwise for 45 minutes to the stirred slurry at 30°C. Stirring is continued for 25 hours at 30°C. The reaction mixture is poured into 300 ml water and extracted with \$$Et2O\$$ (3×100 ml). The combined organic phases are washed with water, dried (\$$MgSO4\$$), and evaporated to give 12.3 g (66%) of the crude title ester (92% purity according to GLC).

GC-EMS (EI, 70 eV) studies during the reaction revealed the presence of the two mono-ethylated intermediates, i.e., ethyl 2-pyrrolidinecarboxylate having MS: m/z (rel.int.) 143(M, 1.3%), 70(M-CO.

N-Alkylation using \$$K2CO3\$$ in DMF

A mixture of methyl 2-pyrrolidinecarboxylate hydrochloride (67.1 g, 0.4 mol) and \$$K2CO3\$$ (138 g, 1 mol) in 500 ml of dry dimethylformamide (DMF) is stirred for 3 hours at room temperature. Stirring is continued overnight. The reaction mixture is poured onto ice-water and extracted with ether. The combined ether layers are washed several times with water and dried with brine and \$$MgSO_4\$$. The solvent is evaporated under reduced pressure at 50°C, leaving a light yellow oil. Distillation of the crude product yields 60.6 g (71%) of the title ester.

Chemical Reactions Analysis

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceuticals.

Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Ethyl vs. Methyl Substituents

- (R)-2-Methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride (C₇H₁₄ClNO₂): Features a methyl group at the 2-position. Its R-configuration enables stereospecific reactivity, as demonstrated in nitrosation and reduction reactions .

- Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride (C₈H₁₅NO₃): The methoxymethyl substituent introduces an ether moiety, improving solubility in polar solvents compared to alkyl-substituted analogs .

Ethyl Ester vs. Methyl Ester Derivatives

Stereochemical Variations

- (2S)-2-Methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2): The S-configuration may influence binding affinity in chiral environments, such as enzyme active sites .

- (2S,4R)-4-Methylpyrrolidine-2-carboxylate hydrochloride : The additional methyl group at the 4-position creates conformational constraints, affecting molecular recognition and synthetic pathways .

Functional Group Replacements

- 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (C₈H₁₇ClN₂O₂): Replacing the ester with a carboxamide group enhances hydrogen-bonding capacity, altering solubility and target interactions .

- Methyl 4-chloropyridine-2-carboxylate hydrochloride : A pyridine-based analog with a chlorine substituent, offering distinct electronic properties for metal coordination or nucleophilic substitution reactions .

Key Physicochemical Properties

Pharmacological and Industrial Relevance

- Impurity Profiles : Structural analogs like ethylphenidate hydrochloride (CAS 19716-79-1) are critical in regulatory compliance, ensuring purity in methylphenidate hydrochloride production .

- Solubility-Tuning : Methoxymethyl and carboxamide derivatives demonstrate how functional group modifications address formulation challenges in drug delivery .

Biological Activity

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride is a compound with significant potential in various biological applications. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 193.67 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a methyl ester and an ethyl group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Functional Groups | Pyrrolidine ring, ester |

| Solubility | Water-soluble (hydrochloride form) |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of cancer cells through modulation of specific signaling pathways involved in cell growth and apoptosis. For example, it has been shown to induce apoptosis in breast cancer cell lines by activating caspase pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, preventing their division and promoting apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | C6H11NO2 | Lacks ethyl substituent |

| Ethyl pyrrolidine-2-carboxylate | C7H13NO2 | One less carbon than methyl derivative |

| Methyl 4-ethyl-2-pyrrolidinecarboxylate | C8H15NO2 | Different substitution pattern |

The presence of the ethyl group at the 2-position in this compound may enhance its biological activity compared to its analogs by increasing lipophilicity and altering receptor interactions .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy : A study examining the antibacterial effects on Escherichia coli and Staphylococcus aureus found significant inhibition at concentrations as low as 50 µg/mL.

- Results Summary :

- E. coli: Inhibition Zone Diameter = 15 mm

- S. aureus: Inhibition Zone Diameter = 18 mm

- Results Summary :

-

Anticancer Activity : Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours.

- Mechanism Investigated : Induction of apoptosis via caspase activation was confirmed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-ethylpyrrolidine-2-carboxylic acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄), followed by hydrochloride salt formation. Key parameters include reflux duration (6–12 hours), solvent choice (e.g., anhydrous methanol), and stoichiometric ratios. Optimization may involve adjusting catalyst concentration (e.g., 1–2 equivalents of HCl) and monitoring reaction progress via TLC or HPLC to minimize side products like unreacted acid or over-esterification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring structure, ester group, and ethyl substitution. Mass spectrometry (MS) confirms molecular weight (e.g., 179.64 g/mol for ethyl analogs). Purity is assessed via HPLC (≥95% purity threshold) or elemental analysis. Infrared (IR) spectroscopy can validate functional groups like carbonyl (C=O) and ammonium chloride (NH⁺Cl⁻) .

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence biological activity, and how can enantiomeric purity be ensured?

- Methodological Answer : The 2-ethyl substituent’s stereochemistry affects binding to chiral targets (e.g., enzymes or receptors). Enantiomeric resolution can be achieved using chiral column chromatography or asymmetric synthesis with enantiopure starting materials. Activity comparisons between (R)- and (S)-isomers in bioassays (e.g., IC₅₀ measurements) reveal stereospecific interactions. Computational docking studies further elucidate binding mode differences .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., 4-chlorophenoxy vs. trifluoromethyl groups) or assay conditions (e.g., pH, temperature). Systematic comparison under standardized protocols is critical. For example, antimicrobial activity may vary due to protonation states under different pH levels; repeating assays at physiological pH (7.4) and acidic conditions (pH 5.5) clarifies pH-dependent efficacy .

Q. What factors influence the stability of this compound in solution?

- Methodological Answer : Stability is pH- and temperature-dependent. In aqueous solutions, avoid prolonged storage at high temperatures (>25°C) or alkaline conditions (pH >8), which promote ester hydrolysis. Lyophilization or storage in anhydrous solvents (e.g., DMSO) at -20°C extends shelf life. Degradation products (e.g., free carboxylic acid) can be monitored via LC-MS .

Q. What is the proposed mechanism of antimicrobial activity for pyrrolidinecarboxylate derivatives?

- Methodological Answer : The protonated amine (NH⁺) interacts with bacterial cell membranes, disrupting lipid bilayer integrity. Fluorinated or chlorinated analogs (e.g., 4-chlorophenoxy derivatives) enhance lipophilicity, improving penetration. Synergy studies with standard antibiotics (e.g., β-lactams) and time-kill assays quantify bactericidal effects .

Q. How can researchers design enzyme inhibition assays using this compound?

- Methodological Answer : For enzyme targets (e.g., proteases or kinases), use kinetic assays (e.g., fluorescence-based substrate cleavage) with varying inhibitor concentrations (1 nM–100 μM). Competitive binding is assessed via Lineweaver-Burk plots. Structural analogs with modified ester groups (e.g., ethyl vs. methyl) are tested to identify pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.